Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-7-6-13-20-21-17(23(13)22-15)11-4-3-5-12(18)8-11/h3-8H,2,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIOUJBACONTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to cancer, inflammation, microbial infection, and other diseases.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels, including inhibition of cell proliferation, modulation of inflammatory responses, and disruption of microbial growth.
Biological Activity
Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound belonging to the class of triazolopyridazine derivatives. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- A triazole ring fused with a pyridazine ring .
- A fluorophenyl group which enhances its biological activity.
- An ethoxyacetate moiety , contributing to its solubility and interaction with biological systems.
The molecular formula is , and it has been studied for various therapeutic applications due to its unique chemical properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The compound has been shown to inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 1–8 μg/mL against these pathogens, indicating potent antimicrobial properties .
Anticancer Potential
The compound has also demonstrated potential as an anticancer agent . It acts by inhibiting specific kinases involved in cancer cell proliferation. In particular, studies have shown that it can effectively inhibit the activity of:
- Epidermal Growth Factor Receptor (EGFR)
- Src family kinases
The half-maximal inhibitory concentration (IC50) values for these targets are reported to be in the low micromolar range, suggesting strong efficacy in blocking cancer cell signaling pathways .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, disrupting their normal function.
- Signal Transduction Interference : By inhibiting key kinases, it prevents downstream signaling that promotes cell growth and survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against MRSA and E. coli, with MIC values of 1–5 μg/mL. |
| Study 2 | Reported significant anticancer effects in vitro on breast cancer cell lines (IC50 = 0.25 μM). |
| Study 3 | Highlighted antifungal efficacy against Candida albicans with MIC values comparable to fluconazole. |
These findings underscore the compound's potential as a lead candidate for further drug development in both antimicrobial and anticancer therapies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate exhibits significant antibacterial and antifungal activities. Studies have shown that it can inhibit various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. This makes it a promising candidate for developing new antimicrobial agents aimed at combating resistant strains of bacteria.
Anticancer Potential
The compound has demonstrated potential as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism behind this activity involves:
- Kinase Inhibition : The compound binds to the active sites of specific kinases, blocking signaling pathways that promote cancer cell survival.
- Cell Cycle Disruption : It interferes with the progression of the cell cycle in cancer cells, leading to apoptosis.
Industrial Applications
This compound is also utilized in the development of new materials with specific properties. Its unique structure allows for enhancements in thermal stability and conductivity in polymer matrices. This application is particularly relevant in industries focused on advanced materials for electronics and coatings.
Case Studies and Research Findings
Several notable studies have focused on the applications of this compound:
Antimicrobial Activity Study
A study demonstrated significant inhibition against various bacterial strains. The MIC values were established in low micromolar ranges, indicating strong antibacterial properties.
Anticancer Activity Study
In vitro assays showed that this compound inhibited cancer cell proliferation effectively. The mechanism was attributed to its ability to induce apoptosis in affected cells.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and acetamide groups are primary sites for hydrolysis under varying conditions:
Oxidation Reactions
The thioether (-S-) linkage is susceptible to oxidation, modifying electronic properties:
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hr | Sulfoxide (S=O) derivative | Enhances polarity; potential metabolite identification. |
| mCPBA | CH₂Cl₂, 0°C → RT, 2 hr | Sulfone (O=S=O) derivative | Stabilizes sulfur center for downstream reactions. |
Nucleophilic Substitution
The triazolo-pyridazine core and fluorophenyl group participate in substitution reactions:
| Site | Reagents | Conditions | Products |
|---|---|---|---|
| Triazole N-atom | Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-alkylated derivatives |
| Fluorophenyl Ring | Grignard reagents (R-MgX) | THF, -78°C → RT | Fluorine displacement (rare; requires activating groups). |
Functional Group Transformations
The acetamide and ester groups enable coupling and reduction:
Cycloaddition and Ring-Opening
The triazole ring participates in click chemistry and rearrangements:
Key Research Findings
-
Kinase Inhibition : Derivatives modified via ester hydrolysis or oxidation show enhanced binding to c-Met kinase, with IC₅₀ values <10 nM in some analogs .
-
Solubility Optimization : Sulfoxide derivatives exhibit improved aqueous solubility (LogP reduction by 1.2 units) compared to the parent compound.
-
Metabolic Stability : Oxidation to sulfone reduces hepatic microsomal degradation by 40% in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
